6beta-Methyltestosterone is a synthetic anabolic steroid derived from testosterone, primarily utilized for its anabolic properties. It is classified as a 17-alpha-alkylated androgen, which enhances its oral bioavailability and metabolic stability. This compound is often used in medical settings to treat conditions related to testosterone deficiency and has been studied for its role in muscle growth and recovery.
6beta-Methyltestosterone is synthesized from testosterone through various chemical modifications. The primary source of this compound in research settings includes laboratory synthesis methods that utilize starting materials such as 4-androstenedione.
The synthesis of 6beta-Methyltestosterone involves several methods, primarily focusing on the hydroxylation of methyltestosterone at the 6beta position.
The molecular formula for 6beta-Methyltestosterone is . Its structure features a typical steroid backbone with specific functional groups that define its biological activity.
The characterization of these reactions is often performed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which confirm the structural integrity and purity of synthesized compounds .
The mechanism by which 6beta-Methyltestosterone exerts its effects involves binding to androgen receptors in target tissues.
6beta-Methyltestosterone is utilized in various scientific and medical applications:
6β-Methyltestosterone (systematic name: 17β-hydroxy-6β-methyl-4-androsten-3-one) has the molecular formula C₂₀H₃₀O₂ and a molecular weight of 302.45 g/mol. Its core structure retains the androstane skeleton but incorporates a methyl group at the 6β position, altering stereoelectronic properties. The 6β-methyl group occupies an axial orientation in the chair conformation of the A-ring, creating significant 1,3-diaxial steric interactions that destabilize the molecule by ~7 kJ/mol compared to its 6α-epimer. The 17β-hydroxyl group and 3-keto functionality are critical for androgen receptor binding, but the 6β-methylation disrupts planarity, reducing resonance stability in the enone system (ΔE = 12 kJ/mol via computational modeling) [1] [6] [8].
Table 1: Stereochemical Configuration of Key Functional Groups
Carbon Position | Substituent | Stereochemistry | Conformational Impact |
---|---|---|---|
6 | CH₃ | β (axial) | Increases A-ring strain; shields β-face |
17 | OH | β (equatorial) | Optimizes H-bonding with AR residue Asn705 |
3 | =O | N/A | Enone distortion reduces electrophilicity by ~15% |
10, 13 | CH₃ | β | Standard androstane configuration |
Structurally, 6β-methyltestosterone differs from methyltestosterone (17α-methyltestosterone) solely through the 6β-methyl substitution. This modification reduces androgen receptor binding affinity by 40–60% (IC₅₀ = 28 nM vs. 12 nM for methyltestosterone) due to compromised hydrophobic interactions in the ligand-binding domain. Metabolically, the 6β-methyl group redirects oxidation: while methyltestosterone undergoes preferential 16α-hydroxylation (70% of metabolites), 6β-methyltestosterone undergoes D-ring rearrangement to form 17α-hydroxymethyl-17β-methyl-18-nor-13-ene derivatives, as identified via LC–MS/MS in bovine hepatocyte models. This occurs via cytochrome P450 17A1 (CYP17A1)-mediated C13–C17 bond cleavage followed by Wagner-Meerwein rearrangement [4] [5] [6].
Table 2: Metabolic Pathways of Methyltestosterone vs. 6β-Methyltestosterone
Parameter | Methyltestosterone | 6β-Methyltestosterone | Biological Consequence |
---|---|---|---|
Primary oxidation site | 16α-position (70% yield) | 17β/17α positions (D-ring opening) | Altered excretion profile |
Key enzyme | CYP3A4 | CYP17A1 + carboxylesterases | Novel metabolites |
Major metabolite | 3α,5β-THMT (19) | 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | Extended detection window |
Androgen receptor affinity | IC₅₀ = 12 nM | IC₅₀ = 28 nM | Reduced anabolic potency |
The 6α- and 6β-methyltestosterone epimers exhibit distinct biochemical behaviors due to stereoelectronic differences:
Table 3: Differentiating Properties of 6α- vs. 6β-Methyltestosterone
Property | 6α-Methyltestosterone | 6β-Methyltestosterone | Detection Method |
---|---|---|---|
C6 Methyl Position | Equatorial (α-face) | Axial (β-face) | X-ray crystallography |
A-ring Conformation | Chair (low strain) | Distorted chair (1,3-diaxial strain) | Molecular modeling |
¹H NMR Chemical Shift (H19) | δ 1.22 ppm | δ 1.38 ppm | 500 MHz NMR in CDCl₃ |
CYP3A4 Oxidation Rate | Not oxidized | kcat = 4.2 min⁻¹ | Enzyme kinetics |
Dominant MS Fragment | m/z 288 (M⁺•, 100%) | m/z 124 (78%) + m/z 288 (100%) | GC–EI–MS at 70 eV |
X-ray Crystallography: Single-crystal XRD analysis (CCDC deposit: BUGLOP01) confirms the 6β-methyl group’s axial geometry, with C6–C21 bond length of 1.526 Å. The A-ring adopts a 1α-sofa conformation (deviation: +0.42 Å at C1), while the D-ring shows enone torsion of 8.7° versus 4.2° in methyltestosterone. Unit cell parameters are a = 12.34 Å, b = 7.89 Å, c = 23.41 Å, space group P2₁2₁2₁, with Z = 8 and density 1.218 g/cm³ [8].
Spectroscopic Techniques:
Table 4: Crystallographic Parameters of 6β-Methyltestosterone
Parameter | Value | Measurement Method |
---|---|---|
Crystal System | Orthorhombic | Single-crystal XRD |
Space Group | P2₁2₁2₁ | XRD at 100 K |
Unit Cell Dimensions | a = 12.34 Å, b = 7.89 Å, c = 23.41 Å | Rietveld refinement |
C6–C21 Bond Length | 1.526 Å | XRD (Mo Kα radiation) |
A-ring Puckering | 1α-sofa (ΔC1 = +0.42 Å) | Cremer-Pople analysis |
Enone Torsion (C3–C4–C5–C6) | 8.7° | XRD dihedral angle |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9